molecular formula C12H19NO4 B13884675 Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B13884675
M. Wt: 241.28 g/mol
InChI Key: JZPMHBPOAZLGJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known by other names such as 1-Boc-2-pyrrolidinone and 1-(tert-Butoxycarbonyl)-2-oxopyrrolidine . This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various enzymatic assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and receptors .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate exhibits unique reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its resistance to hydrolysis and oxidation . This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-8(14)10(15)9-6-5-7-13(9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3

InChI Key

JZPMHBPOAZLGJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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